3-Ethoxypropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXEXVXTFEBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863366 | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-38-3, 1331-11-9 | |

| Record name | 3-Ethoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxypropionic Acid: Chemical Properties, Structure, and Synthetic Insights

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxypropionic acid (3-EPA), a bifunctional organic molecule incorporating both a carboxylic acid and an ether moiety. This document, intended for researchers, chemists, and professionals in drug development, delves into the core chemical and physical properties of 3-EPA, its molecular structure, and spectroscopic characteristics. We will explore its chemical reactivity, discuss logical synthetic pathways, and outline its role as a versatile chemical intermediate. This guide emphasizes the practical application of this knowledge, supported by established data and a detailed experimental protocol for its synthesis via ester hydrolysis.

Introduction to this compound

This compound (CAS No: 4324-38-3), also known as 3-ethoxypropanoic acid, is a specialty chemical whose unique structure offers a valuable combination of functionalities.[1] As a carboxylic acid, it can undergo a wide range of reactions, including esterification, amidation, and reduction. Simultaneously, the ether linkage provides polarity, hydrogen bond accepting capabilities, and a degree of chemical stability not found in simple alkanoic acids. While its ethyl ester, ethyl 3-ethoxypropionate (EEP), is widely recognized as a high-performance industrial solvent and a key intermediate in pharmaceutical synthesis, the acid form, 3-EPA, serves as a crucial precursor and a versatile building block in its own right.[2] Understanding the distinct properties of the acid is paramount for chemists aiming to leverage its reactivity in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]

Molecular Structure and Nomenclature

The structural identity of a molecule is fundamental to understanding its behavior. 3-EPA's linear structure is key to its properties.

Chemical Identifiers

A consistent and unambiguous identification is critical in scientific research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-ethoxypropanoic acid | [1] |

| CAS Number | 4324-38-3 | [1] |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| SMILES | CCOCCC(=O)O | [1] |

| InChI | InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | [1] |

| InChIKey | JRXXEXVXTFEBIY-UHFFFAOYSA-N | [1] |

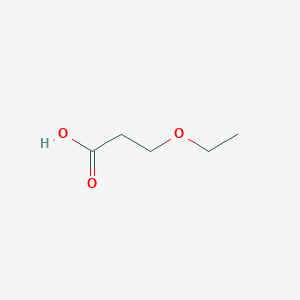

Structural Diagram

The molecular structure of this compound is visualized below. The diagram highlights the ethoxy group (-OCH₂CH₃) at the C3 position relative to the carboxyl group (-COOH).

Physicochemical Properties

The physical properties of 3-EPA dictate its behavior in various systems, including its solubility, volatility, and physical state under standard conditions. These parameters are essential for process design, purification, and formulation development.

| Property | Value | Source |

| Boiling Point | 112-114 °C (at 15 Torr) | |

| Density | 1.05 g/cm³ | |

| Refractive Index | 1.4200 - 1.4220 | |

| pKa (Predicted) | 4.32 ± 0.10 | |

| LogP (Estimated) | 0.188 | |

| Form | Clear, colorless to almost colorless liquid |

Note: Some physical properties are reported for the closely related ethyl ester in readily available literature; values specific to the acid are cited where available.

Spectroscopic Analysis

Spectroscopic data provides an empirical fingerprint of a molecule's structure. While comprehensive, peer-reviewed spectra for 3-EPA are not as widely published as for its ester, we can deduce the expected characteristics based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of 3-EPA is dominated by features from the carboxylic acid and ether groups.

-

O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch: A prominent C-O stretching band for the ether linkage is expected around 1100-1120 cm⁻¹, with another C-O stretch from the carboxylic acid appearing in the 1320-1210 cm⁻¹ region.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum should display five distinct signals:

-

A triplet around 1.2 ppm (3H) for the methyl protons (-OCH₂CH₃ ).

-

A quartet around 3.5 ppm (2H) for the methylene protons of the ethoxy group (-OCH₂ CH₃).

-

A triplet around 2.6 ppm (2H) for the methylene group alpha to the carbonyl (-CH₂ COOH).

-

A triplet around 3.7 ppm (2H) for the methylene group alpha to the ether oxygen (-OCH₂ CH₂-).

-

A broad singlet at high chemical shift (>10 ppm) for the acidic carboxylic proton (-COOH ), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon environments:

-

~15 ppm: Methyl carbon of the ethoxy group.

-

~35 ppm: Methylene carbon alpha to the carbonyl.

-

~66 ppm: Methylene carbon of the ethoxy group.

-

~68 ppm: Methylene carbon alpha to the ether oxygen.

-

175 ppm: Carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) for 3-EPA would be observed at m/z = 118. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Alpha-cleavage next to the ether oxygen is also a probable fragmentation pathway, leading to characteristic daughter ions.

Chemical Reactivity and Synthesis

3-EPA's reactivity is governed by its two functional groups. The carboxylic acid can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding alcohol. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Synthesis Pathway

A common and logical laboratory-scale synthesis of this compound involves a two-step process starting from the Michael addition of ethanol to ethyl acrylate, followed by the hydrolysis of the resulting ester, ethyl 3-ethoxypropionate (EEP). This ensures high regioselectivity and typically proceeds with good yields.

The synthesis of the intermediate ester (EEP) is well-documented and can be achieved under either base or acid catalysis.[6][7] A modern approach often utilizes a recyclable catalyst to improve the process's green credentials.[6]

Applications in Research and Drug Development

As a bifunctional molecule, 3-EPA is a useful building block or intermediate in organic synthesis.[2] Its ability to introduce a hydrophilic ethoxypropyl chain makes it valuable for modifying the properties of larger molecules, such as solubility and pharmacokinetic profiles. While its ester, EEP, is directly cited in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) for cancer therapies, the acid itself is the logical precursor for creating other derivatives like amides or more complex esters that may be required for API synthesis.[8] The use of such intermediates is fundamental to modern drug development, allowing for the flexible and efficient construction of complex molecular architectures.[3]

Safety, Handling, and Storage

Hazard Identification: this compound is classified as a corrosive substance. According to GHS classifications, it causes serious eye damage (H318).[1] Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical safety goggles or a face shield and gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

Experimental Protocol: Synthesis of this compound via Hydrolysis of Ethyl 3-Ethoxypropionate

This protocol describes a standard laboratory procedure for the basic hydrolysis (saponification) of ethyl 3-ethoxypropionate to yield this compound. This method is chosen for its reliability and straightforward workup.

Materials and Equipment:

-

Ethyl 3-ethoxypropionate (EEP) (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in deionized water (approx. 4-5 mL per gram of NaOH).

-

Addition of Ester: To the stirring NaOH solution, add ethyl 3-ethoxypropionate (1.0 equivalent) dropwise. The reaction may be mildly exothermic.

-

Saponification: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting ester. Rationale: Heating accelerates the hydrolysis reaction, ensuring complete conversion of the ester to the sodium salt of the carboxylic acid.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of NaCl may form. Rationale: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is typically less soluble in the aqueous salt solution.

-

Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Rationale: 3-EPA is more soluble in organic solvents than in the acidic aqueous solution, allowing for its efficient extraction and separation from inorganic salts.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification (Optional): The resulting crude this compound can be purified further by vacuum distillation if necessary to yield a clear, colorless liquid.

Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 4.0 (IR, NMR, MS) and by measuring its refractive index.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of ether and carboxylic acid functionalities. Its well-defined chemical and physical properties, coupled with straightforward synthetic accessibility, make it an important tool for chemists in both academic research and industrial applications, particularly in the synthesis of complex organic molecules for the pharmaceutical sector. This guide has provided a foundational understanding of its structure, properties, and practical handling to support its effective use in the laboratory.

References

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000700). Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from [Link]

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61351, this compound. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9). Retrieved from [Link]

Sources

- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 3. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]

- 7. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

An In-depth Technical Guide to the Synthesis of 3-Ethoxypropionic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3-ethoxypropionic acid, a compound of interest in various chemical industries. The document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of reaction mechanisms, comparative evaluation of catalytic systems, and detailed, field-proven experimental protocols. The guide focuses on the two predominant synthesis routes: the Michael addition of ethanol to an acrylate substrate, followed by ester hydrolysis, and the Williamson ether synthesis. Causality behind experimental choices, process optimization, and potential challenges are discussed to provide a holistic understanding of the synthetic landscape.

Introduction

This compound is a bifunctional organic molecule featuring both a carboxylic acid and an ether group. This structure imparts unique properties, making it a valuable building block in organic synthesis and a precursor for various specialty chemicals. Its ester, ethyl 3-ethoxypropionate (EEP), is a widely used high-performance solvent in the coatings, paints, and electronics industries, valued for its slow evaporation rate, excellent solvency, and low surface tension[1][2]. The direct synthesis of the acid is often accomplished by the hydrolysis of its more commonly synthesized ethyl ester. This guide will explore the core methodologies for synthesizing the 3-ethoxypropionate backbone, providing the foundational knowledge for its production and application.

Pathway I: Michael Addition of Ethanol to Ethyl Acrylate and Subsequent Hydrolysis

The most prevalent and industrially significant route to the 3-ethoxypropionate structure is the conjugate addition of ethanol to ethyl acrylate, a classic example of a Michael addition reaction. This two-step process first yields ethyl 3-ethoxypropionate (EEP), which is then hydrolyzed to afford the target molecule, this compound.

Step 1: Synthesis of Ethyl 3-Ethoxypropionate (EEP) via Michael Addition

The core of this pathway is the 1,4-addition of an ethanol-derived nucleophile to the α,β-unsaturated carbonyl system of ethyl acrylate. This reaction can be catalyzed by either a base or an acid, with each approach presenting distinct mechanistic features and practical considerations.

Base catalysis is the most common approach for this transformation, typically employing a strong base to deprotonate ethanol, thereby generating the highly nucleophilic ethoxide ion.

Mechanism: The reaction proceeds through a nucleophilic addition mechanism. A strong base (B:) abstracts a proton from ethanol to form the ethoxide anion (CH₃CH₂O⁻). This potent nucleophile then attacks the β-carbon of ethyl acrylate, which is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This conjugate addition results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate by a proton source, typically another molecule of ethanol, yields the ethyl 3-ethoxypropionate product and regenerates the ethoxide catalyst, completing the catalytic cycle[3].

Caption: Base-Catalyzed Michael Addition Mechanism.

Catalyst Selection & Comparison: The choice of base is critical and influences reaction rate, yield, and process viability.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Alkali Metal Alkoxides | Sodium ethoxide (NaOEt), Potassium ethoxide (KOEt) | High reactivity, fast reaction times (can be < 3 hours), high yields (up to 96%)[4]. | Extremely sensitive to moisture and acids, leading to deactivation. Requires neutralization step, generating salt waste and complicating purification[4]. |

| Small-Molecule Tertiary Amines | Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA) | Mild conditions (5-50°C), no neutralization needed, catalyst can be recycled, high conversion (>98%), high product purity (>99.8%)[4]. | Generally slower reaction times (5-8 hours) compared to alkoxides[4]. |

| Strongly Basic Ion Exchange Resins | Quaternary ammonium salt resins | Catalyst is heterogeneous, simplifying separation and purification. Can be regenerated and recycled[5][6]. | Sensitive to trace acids in reactants, leading to neutralization and loss of activity. Can be expensive and have a limited service life[4]. |

Field Insights: For industrial-scale production aiming for high purity, such as in the optoelectronics industry, the use of small-molecule tertiary amine catalysts is often preferred. While alkali metal alkoxides offer rapid conversion, the subsequent workup introduces impurities and waste streams that are costly to manage. The recyclability and mild conditions associated with tertiary amines present a more sustainable and economically viable process[4].

While less common than base catalysis, strong acids can also catalyze the addition of ethanol to ethyl acrylate.

Mechanism: The acid catalyst (H⁺) protonates the carbonyl oxygen of the ethyl acrylate, which significantly increases the electrophilicity of the β-carbon. Ethanol, acting as a weak nucleophile, then attacks this activated β-carbon. A subsequent deprotonation step releases the final product and regenerates the acid catalyst[7].

Caption: Acid-Catalyzed Michael Addition Mechanism.

Catalyst Selection & Conditions: Strong protic acids like methanesulfonic acid are effective catalysts. However, this method typically requires higher reaction temperatures (120-150°C) and can lead to side reactions, such as the formation of diethyl ether from ethanol dehydration[7]. Yields can be lower compared to optimized base-catalyzed methods[5].

Step 2: Hydrolysis of Ethyl 3-Ethoxypropionate

The conversion of the intermediate ester to the final carboxylic acid is a standard hydrolysis reaction. This can be achieved under either acidic or basic conditions, followed by neutralization.

Mechanism (Base-Mediated Hydrolysis): The most common method involves saponification, where a hydroxide ion (e.g., from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the neutral this compound.

Experimental Protocol: Tertiary Amine-Catalyzed Synthesis of EEP and Subsequent Hydrolysis

This protocol is based on a high-yield, high-purity method that avoids harsh conditions and complex purification steps[4].

Materials:

-

Absolute Ethanol

-

Ethyl Acrylate

-

Triethylamine (catalyst)

-

Hydroquinone (stabilizer, optional)

-

Sodium Hydroxide (for hydrolysis)

-

Hydrochloric Acid (for neutralization)

Workflow Diagram:

Caption: Experimental Workflow for this compound Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add absolute ethanol (molar ratio of 1-10:1 relative to ethyl acrylate) and triethylamine (0.1-15% by mass of ethyl acrylate)[4]. A small amount of a polymerization inhibitor like hydroquinone can be added.

-

Michael Addition: Begin stirring and add ethyl acrylate to the mixture. Maintain the reaction temperature between 20-30°C. The reaction is exothermic and may require cooling.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the consumption of ethyl acrylate is complete (typically 5-8 hours).

-

Purification of EEP: After the reaction is complete, purify the resulting ethyl 3-ethoxypropionate by vacuum distillation. The initial fractions, containing excess ethanol, unreacted ethyl acrylate, and the triethylamine catalyst, can be collected and recycled for subsequent batches. The main fraction of EEP is collected, typically achieving a purity of >99.8%[4].

-

Hydrolysis: The purified EEP is then treated with an aqueous solution of sodium hydroxide (1.1 molar equivalents). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC or GC).

-

Acidification and Isolation: After cooling the reaction mixture, it is acidified with aqueous hydrochloric acid until the pH is approximately 2-3. The this compound can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by drying of the organic layer and removal of the solvent under reduced pressure.

Pathway II: Williamson Ether Synthesis

An alternative, though less common, route to the 3-ethoxypropionate framework is the Williamson ether synthesis. This classic Sₙ2 reaction involves an alkoxide nucleophile displacing a halide from an alkyl halide.

Mechanistic Overview

This pathway involves the reaction of an ethoxide ion with a 3-halopropionate ester, such as ethyl 3-bromopropionate. The reaction is a direct bimolecular nucleophilic substitution (Sₙ2)[8].

Mechanism: Sodium ethoxide, a strong nucleophile, performs a backside attack on the carbon atom bonded to the bromine in ethyl 3-bromopropionate. The carbon-oxygen bond forms concurrently with the breaking of the carbon-bromine bond, proceeding through a single transition state. This one-step process yields ethyl 3-ethoxypropionate and sodium bromide as a byproduct[8][9].

Caption: Williamson Ether Synthesis Mechanism.

Experimental Considerations and Protocol

This method provides a direct route to the ester, which can then be hydrolyzed as described previously.

Field Insights: A key consideration for this reaction is the potential for a competing elimination (E2) reaction, which would form ethyl acrylate as a byproduct. However, since the leaving group is on a primary carbon, the Sₙ2 substitution pathway is strongly favored[8]. To maximize the yield of the desired ether, it is crucial to use an excess of sodium ethoxide. Using only a stoichiometric amount can lead to low yields (20-25%), likely due to the formation of ethyl acrylate, whereas using a 2-2.5 molar excess of sodium ethoxide can increase yields to 80-85%[9].

Step-by-Step Methodology:

-

Ethoxide Preparation: In a three-necked flask fitted with a reflux condenser, dissolve sodium metal (2.0-2.5 molar equivalents) in absolute ethanol under an inert atmosphere.

-

Reaction: Once all the sodium has dissolved, cool the resulting sodium ethoxide solution in an ice-water bath. Add ethyl 3-bromopropionate (1.0 molar equivalent) dropwise with constant stirring.

-

Reflux: After the addition is complete, allow the mixture to stand overnight and then heat at reflux for 2 hours to ensure the reaction goes to completion[9].

-

Workup and Isolation: After cooling, the precipitated sodium bromide is filtered off. The excess ethanol is removed from the filtrate by distillation. The resulting crude EEP can be purified by vacuum distillation.

-

Hydrolysis: The purified EEP is then hydrolyzed to this compound using the procedure outlined in Section 2.3.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the formation of its ethyl ester. The Michael addition of ethanol to ethyl acrylate stands as the premier industrial method, offering high yields and purity, particularly when catalyzed by recyclable tertiary amines. This approach minimizes waste and simplifies purification, aligning with the principles of green chemistry. The Williamson ether synthesis presents a viable alternative, offering good yields when reaction conditions are carefully controlled, specifically with an excess of the alkoxide nucleophile. The choice between these pathways will ultimately depend on factors such as raw material availability, required purity, production scale, and economic considerations. This guide provides the fundamental mechanistic insights and practical protocols necessary for researchers and professionals to make informed decisions in the synthesis of this valuable chemical compound.

References

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link][8]

-

Deroo, S., Du Prez, F. E., & Reyniers, M.-F. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 564-576. [Link][10]

-

CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. (2014). Google Patents. [5]

-

Williams, S. R., Miller, K. M., & Long, T. E. (2007). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Progress in Reaction Kinetics and Mechanism, 32(2), 165-194. [Link][3]

-

Ethyl acrylate. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

-

US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate. (1992). Google Patents. [7]

-

CN112479873A - Synthesis method of 3-ethoxy ethyl propionate. (2021). Google Patents. [4]

-

ETHYL 3-ETHOXYPROPIONATE. (n.d.). Ataman Kimya. [Link]

-

EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. (n.d.). Smeite Chemical Industry Co., Ltd. [Link][1]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. [Link]

-

β-HYDROXYPROPIONIC ACID. (n.d.). Organic Syntheses Procedure. [Link]

-

Request PDF: The effects of primary amine catalyzed thio-acrylate Michael reaction on the kinetics, mechanical and physical properties of thio-acrylate networks. (n.d.). ResearchGate. [Link]

-

Request PDF: Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. (n.d.). ResearchGate. [Link]

-

EPI System Information for ethyl 3-ethoxypropionate 763-69-9. (n.d.). Perflavory. [Link]

-

High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. (n.d.). PENPET. [Link][11]

-

Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030. (2024). LP Information. [Link][2]

-

The preparation of ethyl, 8-ethoxypropionate in quantity iB of great commercial. (1943). Zenodo. [Link][9]

-

Enantioselective organocatalytic Michael additions to acrylic acid derivatives: generation of all-carbon quaternary stereocentres. (2007). Chemical Communications (RSC Publishing). [Link]

-

Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. [Link]

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2007). NIH. [Link]

-

Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. (2014). Polymer Chemistry (RSC Publishing). [Link]

-

ethyl 3-ethoxypropionate, 763-69-9. (n.d.). The Good Scents Company. [Link]

Sources

- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 2. Global Ethyl 3-Ethoxypropionate (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112479873A - Synthesis method of 3-ethoxy ethyl propionate - Google Patents [patents.google.com]

- 5. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents [patents.google.com]

- 6. Ethyl 3-ethoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 7. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. zenodo.org [zenodo.org]

- 10. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Ethoxypropionic Acid

Introduction

In the landscape of chemical research and development, particularly in fields such as materials science and drug discovery, the unambiguous structural elucidation of organic molecules is paramount. 3-Ethoxypropionic acid (CAS No: 4324-38-3, Molecular Formula: C₅H₁₀O₃) is a bifunctional molecule containing both an ether and a carboxylic acid moiety, making it a valuable building block.[1][2] Accurate and comprehensive analytical data are essential to confirm its identity, purity, and stability.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a detailed interpretation of the resulting spectra, empowering researchers to apply these principles in their own work.

Molecular Structure and Spectroscopic Predictions

Before delving into the experimental data, a foundational understanding of the molecule's structure allows us to predict its spectroscopic signatures.

Chemical Structure: CCOCCC(=O)O[1]

-

Ether Group (CH₃CH₂O-) : We anticipate signals corresponding to an ethyl group in the NMR spectra, characterized by a triplet and a quartet. The C-O ether stretch should be visible in the IR spectrum.

-

Propionic Acid Backbone (-CH₂CH₂COOH) : This will give rise to two distinct methylene (CH₂) signals in the NMR spectra.

-

Carboxylic Acid Group (-COOH) : This is the most diagnostic feature. We expect a highly deshielded, broad singlet in the ¹H NMR spectrum, a carbonyl carbon signal in the ¹³C NMR spectrum, and very strong, characteristic stretches (O-H and C=O) in the IR spectrum. In mass spectrometry under appropriate conditions, this group will readily lose a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a liquid sample like this compound, high-resolution spectra are readily obtainable.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Broad Singlet | 1H | H -O-C=O |

| ~3.70 | Triplet | 2H | -O-CH₂-CH₂-COOH |

| ~3.51 | Quartet | 2H | CH₃-CH ₂-O- |

| ~2.63 | Triplet | 2H | -CH₂-CH ₂-COOH |

| ~1.20 | Triplet | 3H | CH ₃-CH₂-O- |

Note: Precise chemical shifts can vary slightly based on solvent and concentration. Data is predicted based on standard chemical shift tables and analysis of similar structures.

Interpretation: The spectrum is perfectly aligned with the structure. The downfield broad singlet is characteristic of the acidic proton of the carboxylic acid. The two triplets at ~3.70 ppm and ~2.63 ppm correspond to the two adjacent methylene groups (-CH₂-CH₂-), with their mutual splitting confirming their connectivity. The classic ethyl group pattern, a quartet at ~3.51 ppm and a triplet at ~1.20 ppm, confirms the presence of the ethoxy moiety.

Experimental Protocol: ¹H NMR Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality ¹H NMR spectrum of a liquid sample.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is used for the spectrometer's lock system to ensure magnetic field stability.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the sample into the NMR spectrometer.[3]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

"Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks. Modern spectrometers often perform this step automatically.[3]

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters. For a standard ¹H experiment, these may include:

-

Pulse Angle : 30-45° to balance signal intensity with relaxation time.[3][4]

-

Acquisition Time : ~2-4 seconds.

-

Relaxation Delay : ~2-5 seconds to allow protons to return to equilibrium between pulses.

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[3]

-

-

Initiate the acquisition.[5]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of protons.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Diagram 1: General Workflow for NMR Sample Analysis

Caption: Workflow for NMR sample preparation, acquisition, and processing.

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~177 | C =O |

| ~66.5 | -O-C H₂-CH₂- |

| ~66.0 | CH₃-C H₂-O- |

| ~34.8 | -CH₂-C H₂-COOH |

| ~15.1 | C H₃-CH₂-O- |

Note: Data obtained from the Spectral Database for Organic Compounds (SDBS) and PubChem for this compound.[1]

Interpretation: The five distinct signals in the spectrum correspond to the five unique carbon atoms in the structure. The carboxylic acid carbon is the most deshielded, appearing far downfield around 177 ppm. The two carbons attached to the oxygen atom (-O-CH₂-) appear in the 66-67 ppm range, while the methylene carbon adjacent to the carbonyl is found around 35 ppm. The most upfield signal at ~15 ppm belongs to the terminal methyl carbon of the ethyl group, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For a neat liquid sample like this compound, Attenuated Total Reflectance (ATR) is an ideal sampling technique as it requires minimal sample preparation.[6]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1115 | Strong | C-O stretch | Ether |

| 2850-3000 | Medium | C-H stretch (sp³) | Alkane C-H |

Note: Data sourced from the NIST Chemistry WebBook and PubChem for this compound.[1]

Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is classic for the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Overlapping this is the sharp C=O carbonyl stretch at ~1710 cm⁻¹. The presence of the ether linkage is confirmed by a strong C-O stretching band around 1115 cm⁻¹.

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation :

-

Ensure the ATR crystal (commonly diamond) is clean. Wipe it with a suitable solvent like isopropanol and allow it to dry completely.[6]

-

Acquire a background spectrum.[7] This measures the ambient environment (e.g., CO₂, water vapor) and the instrument itself, and this background is automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Data Acquisition :

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[7]

-

-

Cleanup :

-

Clean the sample off the ATR crystal using a soft tissue and an appropriate solvent.

-

Diagram 2: Workflow for ATR-FTIR Analysis

Caption: Step-by-step process for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, potentially, structural information from fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like carboxylic acids, as it minimizes fragmentation and typically shows the molecular ion.[9][10]

Given the acidic nature of this compound, ESI in negative ion mode is the logical choice. The carboxylic acid proton is readily abstracted in the ESI process, forming a negatively charged [M-H]⁻ ion.

Expected Data:

-

Molecular Weight : 118.13 g/mol [1]

-

Primary Ion (Negative ESI) : [M-H]⁻

-

Expected m/z : 118.06 - 1.01 = 117.05

Table 4: Predicted ESI-MS Data for this compound

| Ionization Mode | Predicted Ion | Calculated m/z |

| Negative ESI | [M-H]⁻ | 117.05 |

Interpretation: The primary goal of ESI-MS in this context is to confirm the molecular weight. The observation of a strong signal at m/z 117.05 in negative ion mode would provide high-confidence confirmation of the compound's identity and elemental composition, especially when using a high-resolution mass spectrometer.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation :

-

Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile.[11]

-

A small amount of a weak base (e.g., ammonium hydroxide) may be added to the solvent to facilitate deprotonation and enhance the [M-H]⁻ signal, though it is often not necessary for carboxylic acids.

-

-

Instrument Setup :

-

The mass spectrometer is typically coupled to a liquid chromatography (LC) system, but for a pure sample, direct infusion via a syringe pump is efficient.[11]

-

Set the ESI source parameters. Key parameters include:

-

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-300).

-

Diagram 3: Logic for ESI-MS Method Selection

Caption: Rationale for choosing negative mode ESI-MS for analysis.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

-

MS confirms the molecular mass is 118.13 g/mol .

-

IR confirms the presence of the essential carboxylic acid (O-H and C=O stretches) and ether (C-O stretch) functional groups.

-

¹³C NMR confirms the presence of five unique carbon atoms, consistent with the molecular formula and functional groups.

-

¹H NMR provides the final, detailed picture, confirming the ethyl group and the -CH₂-CH₂- backbone, and showing the precise connectivity of the carbon-hydrogen framework.

The data are entirely self-consistent and corroborate the assigned structure of this compound. This multi-technique approach forms the basis of modern chemical analysis and is a requirement for quality control and regulatory submission in the pharmaceutical and chemical industries.

References

-

(No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

(No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]

-

(No author given). This compound, methyl ester. NIST Chemistry WebBook. [Link]

-

(No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. PubMed Central. [Link]

-

Novotny, J., & Sopkov, T. (2018). Acquiring 1 H and 13 C Spectra. In NMR-Based Metabolomics. [Link]

-

(No author given). (n.d.). Basic NMR Concepts. Boston University. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]

-

Various Authors. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Link]

-

(No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Bahado-Singh, M., et al. (2018). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. ACS Publications. [Link]

-

Koca, I., et al. (2018). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Oxford Academic. [Link]

-

Zhang, Y., et al. (2022). Acquisition and Processing of 1H NMR Data. Bio-protocol. [Link]

-

(No author given). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). This compound ethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

SpectraBase. (n.d.). This compound ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Kujawinski, E. B. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. ScienceDirect. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Ledesma, J., et al. (2020). Investigating the Ionization of Dissolved Organic Matter by Electrospray. ACS Publications. [Link]

-

Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Agilent. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-ethoxypropionate. thegoodscentscompany.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Ataman Kimya. [Link]

Sources

- 1. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. agilent.com [agilent.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.geologyscience.ru [repository.geologyscience.ru]

- 12. agilent.com [agilent.com]

Physical properties of 3-Ethoxypropionic acid (boiling point, solubility)

A Technical Guide to the Physical Properties of 3-Ethoxypropionic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the core physical properties of this compound (CAS No. 4324-38-3), focusing on its boiling point and solubility. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and support advanced research and development applications.

Introduction to this compound

This compound is an organic compound featuring both an ether linkage and a carboxylic acid functional group. Its molecular structure, C₅H₁₀O₃, imparts a unique combination of hydrophilic and hydrophobic characteristics that dictate its physical behavior and solvent properties. Understanding these fundamental properties is critical for its application in chemical synthesis, formulation development, and as a pharmaceutical intermediate.

Section 1: Boiling Point

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, this property is significantly influenced by its ability to form intermolecular hydrogen bonds via its carboxylic acid group, leading to a relatively high boiling point for its molecular weight.

Boiling Point Data

The atmospheric boiling point of this compound has been reported across various sources, with some variation. These values are summarized below.

| Parameter | Temperature (°C) | Pressure (mmHg) | Source(s) |

| Boiling Point | 197.00 to 199.00 °C | 760 | The Good Scents Company[1] |

| Boiling Point (est.) | 218 °C | 760 | ScentⓇ AI[2] |

| Boiling Point | 203 °C | 760 | ChemNet Mall[3] |

| Boiling Point | 112 °C | Not Specified | Biosynth |

| Note: The value of 112°C appears to be an outlier and may correspond to a pressure significantly below atmospheric. |

Causality and Expert Insights: The notable range in reported boiling points (197-218°C at 760 mmHg) is typical for a compound of this nature. The primary determinant of its high boiling point is the carboxylic acid moiety, which facilitates strong intermolecular hydrogen bonding. This requires substantial thermal energy to overcome, allowing the molecules to transition into the vapor phase. The ether group and alkyl chain contribute to van der Waals forces, further elevating the boiling point. The presence of any impurities, such as residual water or starting materials, can lead to variations in experimentally determined values.

Standardized Protocol for Boiling Point Determination (OECD 103)

To ensure data accuracy and reproducibility, the determination of boiling point should follow a standardized methodology, such as the one outlined in OECD Test Guideline 103.[4][5][6] The distillation method is a common and reliable approach.

Principle: The liquid is heated to its boiling point, and the vapor is condensed. The temperature of the vapor-liquid equilibrium is measured under controlled pressure.

Methodology:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a condenser, a collection flask, and a calibrated thermometer or thermocouple placed so the bulb is level with the side arm of the distillation head.

-

Sample Preparation: Place an appropriate volume of this compound into the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce condensate on the thermometer at a rate of 1-2 drops per second.

-

Equilibrium Measurement: Record the temperature when it becomes stable, indicating that a vapor-liquid equilibrium has been established. This stable temperature is the boiling point.[7] For high-purity substances, the boiling and condensation temperatures should be within a narrow range.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates from 760 mmHg, the observed boiling point can be corrected using a pressure-temperature nomograph or the Sydney-Young equation.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by using a calibrated thermometer and ensuring a steady boiling rate. The measurement should be repeated to confirm reproducibility, with results typically expected to fall within a 1°C range for a pure substance.[7]

Experimental Workflow: Boiling Point Determination

The logical flow for determining the boiling point via the distillation method is illustrated below.

Caption: Workflow for Boiling Point Determination via Distillation.

Section 2: Solubility Profile

The solubility of this compound is governed by its molecular structure, which contains both a polar, hydrophilic head (the carboxylic acid) and a more non-polar, hydrophobic tail (the ethoxy and propyl groups). This amphiphilic character dictates its miscibility with a range of solvents.

Solubility Data

Quantitative and qualitative solubility data for this compound are crucial for its use in formulations and as a reaction medium.

| Solvent | Solubility (g/L) @ 25°C | Classification | Source(s) |

| Water | 180.68 | Soluble | ScentⓇ AI[2] |

| Water (est.) | 139,400 (139.4 g/L) | Soluble | The Good Scents Company, EPI System[1][8] |

| Methanol | 442.83 | Very Soluble | ScentⓇ AI[2] |

| Ethanol | 243.25 | Very Soluble | ScentⓇ AI[2] |

| Isopropanol | 138.36 | Soluble | ScentⓇ AI[2] |

Standardized Protocol for Water Solubility Determination (OECD 105)

The Shake Flask Method, described in OECD Test Guideline 105, is the standard for determining water solubility for substances with solubility greater than 10⁻² g/L.[11][12][13][14]

Principle: An excess amount of the substance is agitated in water at a controlled temperature until equilibrium (saturation) is achieved. The concentration of the substance in the aqueous phase is then determined.[15]

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[11] This ensures the main test uses an appropriate sample-to-solvent ratio.

-

Apparatus and Sample Preparation: Add an excess amount of this compound (estimated from the preliminary test) to several flasks containing high-purity water.

-

Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 25°C ± 0.5°C). Agitation should be sufficient to disperse the substance but not so vigorous as to cause emulsification. Equilibrium is typically confirmed by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration is constant.[15]

-

Phase Separation: Once equilibrium is reached, the undissolved material must be separated from the aqueous solution. This is typically achieved by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation.

-

Analysis: The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.

-

Calculation and Reporting: The average concentration from at least three replicate flasks is reported as the water solubility at the specified temperature.

Self-Validation and Trustworthiness: This protocol includes multiple validation steps. Using replicate flasks ensures the precision of the result. Sampling over time confirms that true equilibrium has been reached. The use of a validated, specific analytical method ensures the accuracy of the final concentration measurement.

Experimental Workflow: Water Solubility Determination

The logical flow for determining water solubility via the shake flask method is illustrated below.

Caption: Workflow for Water Solubility via the Shake Flask Method.

Summary of Physical Properties

| Property | Value | Unit | CAS Registry Number |

| Molecular Formula | C₅H₁₀O₃ | - | 4324-38-3 |

| Molecular Weight | 118.13 | g/mol | 4324-38-3[2] |

| Boiling Point (Atmospheric) | 197 - 218 | °C | 4324-38-3[1][2][3] |

| Water Solubility (25°C) | ~180 | g/L | 4324-38-3[2] |

| Flash Point | 83.3 - 93.7 | °C | 4324-38-3[1][2] |

| Density | ~1.05 | g/cm³ | 4324-38-3[3] |

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

ScentⓇ AI. (n.d.). This compound (CAS 4324-38-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

- Safety Data Sheet Heavy Ends B. (2015).

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

EPI Suite Data. (n.d.). EPI System Information for this compound 4324-38-3. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

- Vertex AI Search. (n.d.). 3-Ethoxy Propionic Acid Ethyl Ester (EEP)

-

PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

Sources

- 1. This compound, 4324-38-3 [thegoodscentscompany.com]

- 2. scent.vn [scent.vn]

- 3. This compound CAS# 4324-38-3 [gmall.chemnet.com]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. lcslaboratory.com [lcslaboratory.com]

- 8. EPI System Information for this compound 4324-38-3 [mail.thegoodscentscompany.com]

- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]

- 10. Page loading... [guidechem.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 3-Ethoxypropionic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethoxypropionic acid, a valuable carboxylic acid derivative. This document will delve into its chemical and physical properties, outline a detailed synthesis protocol, discuss its current and potential applications in research and drug development, and provide essential safety and handling information. The content is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for its practical application.

Core Chemical Identity and Properties

This compound is an organic compound featuring both an ether and a carboxylic acid functional group. This unique structure imparts specific properties that make it a subject of interest in various chemical syntheses.

Molecular Structure and Identifiers

-

Molecular Formula: C₅H₁₀O₃[1]

-

Molecular Weight: 118.13 g/mol [1]

-

CAS Number: 4324-38-3 (primary), 1331-11-9[1]

-

IUPAC Name: 3-ethoxypropanoic acid[1]

-

Synonyms: β-Ethoxypropionic acid, O-Ethylhydracrylic Acid[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design, particularly for reaction setup and purification processes.

| Property | Value | Source |

| Boiling Point | 203 °C at 760 mmHg | ChemNet |

| Density | 1.054 g/cm³ | ChemNet |

| Flash Point | 83.5 °C | ChemNet |

| Refractive Index | 1.422 | ChemNet |

| Vapor Pressure | 0.117 mmHg at 25 °C | ChemNet |

| Water Solubility | 180.68 g/L at 25 °C | TGSC |

| Ethanol Solubility | 243.25 g/L at 25 °C | TGSC |

| Methanol Solubility | 442.83 g/L at 25 °C | TGSC |

| Isopropanol Solubility | 138.36 g/L at 25 °C | TGSC |

Synthesis of this compound

The primary and most direct laboratory-scale synthesis of this compound is achieved through the alkaline hydrolysis of its corresponding ethyl ester, Ethyl 3-ethoxypropionate. This method is reliable and yields the desired product with high purity after appropriate workup and purification.

Synthesis Workflow

The overall workflow for the synthesis of this compound from its ethyl ester involves the initial hydrolysis reaction, followed by acidification to protonate the carboxylate salt, and finally, extraction and purification of the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-ethoxypropionate

This protocol details the steps for the synthesis of this compound via the hydrolysis of Ethyl 3-ethoxypropionate.

Materials:

-

Ethyl 3-ethoxypropionate (EEP)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known molar equivalent of sodium hydroxide in deionized water.

-

Addition of Ester: To the stirred sodium hydroxide solution, add one molar equivalent of Ethyl 3-ethoxypropionate.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete (monitored by TLC or GC). The ester layer should gradually disappear as it is hydrolyzed into the water-soluble sodium salt.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the solution is acidic (pH ~2). This will protonate the sodium 3-ethoxypropanoate to form this compound, which may separate as an oil.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with several portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

-

Purification: The crude this compound can be further purified by vacuum distillation to yield the final, high-purity product.

Applications in Research and Drug Development

While its ethyl ester, Ethyl 3-ethoxypropionate, is widely used as a solvent in coatings and electronics, this compound itself serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry.

Building Block in Organic Synthesis

The bifunctional nature of this compound (containing both a carboxylic acid and an ether linkage) makes it a useful starting material or intermediate for the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups such as esters, amides, acid chlorides, and alcohols, while the ether group provides a stable, flexible linker within a target molecule.

Potential in Medicinal Chemistry

While extensive research into the direct pharmaceutical applications of this compound is not widely published, its structural motifs are present in various biologically active compounds. It can be used as a linker or a side chain in the design of novel drug candidates. The ethoxy group can influence the lipophilicity and metabolic stability of a molecule, which are important parameters in drug design. Derivatives of propionic acid are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that modifications of this core structure, such as the introduction of an ethoxy group, could be a strategy for the development of new therapeutic agents.

Spectroscopic and Analytical Characterization

Proper characterization of this compound is essential for confirming its identity and purity. The following section provides an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene groups (as triplets), and a broad singlet for the acidic proton of the carboxylic acid. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption peak will also be present around 1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration. The C-O stretching of the ether and carboxylic acid will appear in the fingerprint region (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) may be observed at m/z = 118. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[2] The fragmentation of the ether linkage may also lead to characteristic fragment ions.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a corrosive substance that can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed when not in use.

Conclusion

This compound is a versatile chemical with a range of properties that make it a useful tool for researchers in organic synthesis and drug discovery. A clear understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in the laboratory. While its applications are not as broadly documented as its ethyl ester, its potential as a synthetic building block warrants further exploration.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Navigating the Nuances of 3-Ethoxypropionic Acid: A Technical Guide for Researchers

A

An In-depth Guide to the Sourcing, Specification, and Application of 3-Ethoxypropionic Acid and its Commercially Dominant Ester for Scientific R&D

Executive Summary